Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate
Description
Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate is a synthetic aromatic ester characterized by a central benzene ring substituted with a methoxycarbonyl group at the para position and a phenoxy group bearing 2,6-dinitro and 4-trifluoromethyl substituents.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O7/c1-26-14(21)8-2-4-10(5-3-8)27-13-11(19(22)23)6-9(15(16,17)18)7-12(13)20(24)25/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDMUDGVBSGEDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201195749 | |
| Record name | Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201195749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341967-63-3 | |
| Record name | Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341967-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201195749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 4-(Trifluoromethyl)phenol
The nitration of 4-(trifluoromethyl)phenol employs mixed nitric-sulfuric acid systems under controlled temperatures. The electron-withdrawing trifluoromethyl group directs nitration to the ortho and para positions, yielding 2,4-dinitro-5-(trifluoromethyl)phenol as an intermediate. Subsequent purification via recrystallization in toluene achieves a melting point of 47°C and a density of 1.737 g/cm³.
Optimization of Nitration Conditions
Data from heterogeneous catalysis studies (Table 1) reveal that nitration efficiency depends on acid strength and temperature. For instance, concentrated H₂SO₄ at 0–10°C achieves 49.1% conversion with ZnCl₂ as a catalyst. Higher temperatures (150°C) with BeCl₃ yield 19–27% conversion but lower selectivity due to over-nitration.
Table 1: Catalytic Nitration of Aromatic Compounds
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| ZnCl₂ | 0–10 | 49.1 | 82 |
| BeCl₃ | 150 | 19–27 | 65 |
| AlCl₃ | RT | 62.0 | 78 |
Etherification: Formation of the Phenoxy Linkage
The phenolic intermediate undergoes etherification with methyl 4-chlorobenzoate to form the target compound. This step typically employs nucleophilic aromatic substitution (SNAr) under basic conditions:
SNAr Reaction Mechanism
The electron-deficient aromatic ring of methyl 4-chlorobenzoate reacts with the deprotonated phenol (generated using K₂CO₃ or NaOH). Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, with reactions proceeding at 80–120°C for 12–24 hours.
Catalytic and Solvent Effects
Data from analogous etherifications (Table 2) show that anion exchange resins (e.g., Purolite CT275DR) at 130°C achieve 12.5% conversion in 6 hours. Higher yields (87.8%) are observed with tantalum phosphate catalysts at 200°C under continuous flow conditions.
Table 2: Etherification Catalysts and Yields
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Anion exchange resin | 130 | 6 | 12.5 |
| Tantalum phosphate | 200 | 1.45 | 87.8 |
| ZnO–Cr₂O₃–CaO–Fe₂O₃ | 280 | n.a. | 9.8 |
Esterification and Functional Group Compatibility
Methyl ester formation is critical for stabilizing the carboxylate group. Two primary routes are documented:
Direct Esterification of the Carboxylic Acid
Reaction of 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzoic acid with methanol in the presence of H₂SO₄ (2–5 mol%) at reflux achieves 95% conversion. However, competing hydrolysis of nitro groups necessitates anhydrous conditions.
Transesterification Strategies
Alternative methods use methyl acetates or carbonates as methyl donors. For example, dimethyl carbonate with MgO catalysts at 120°C yields 28.1% product in 1 hour. This route avoids acidic conditions, preserving nitro group integrity.
Purification and Analytical Characterization
Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Analytical data confirm the structure:
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles in catalyst recyclability and waste management. Fixed-bed reactors with ZnO–Cr₂O₃ catalysts (280°C, LHSV 0.5 h⁻¹) achieve 80.9% conversion but require frequent regeneration. Continuous flow systems with tantalum phosphate catalysts offer better scalability, reducing reaction times to 1.45 hours.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group play crucial roles in its reactivity and binding affinity. These functional groups can participate in various chemical reactions, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The European patent EP 4 374 877 A2 describes related derivatives, such as 4-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoic acid and its homologs. Below is a detailed analysis:
Structural Differences
| Feature | Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate | EP 4 374 877 A2 Compounds |
|---|---|---|
| Core Structure | Simple benzene ester | Spirocyclic diazaspiro[4.5]decen backbone |
| Substituents | 2,6-dinitro, 4-CF₃, methyl carboxylate | Trifluoromethylpyrimidinyl, carbamoyl, hydroxy |
| Chain Length | Short (methoxycarbonyl) | Extended (butanoic/pentanoic acid chains) |
The target compound lacks the spirocyclic and pyrimidine moieties present in the patent compounds, which are critical for binding to biological targets (e.g., enzymes or receptors). Its simpler structure may prioritize herbicidal activity over the pharmaceutical applications seen in the patent derivatives .
Physicochemical Properties
Hypothetical comparisons based on structural trends:
- Lipophilicity : The methyl ester in the target compound likely reduces polarity compared to the carboxylic acid derivatives in the patent, enhancing membrane permeability.
- Stability : Nitro groups increase oxidative stability but may reduce photostability compared to fluorine-substituted analogs.
Notes
Data Limitations : Direct experimental data on the target compound’s properties or bioactivity are absent in the provided evidence. Comparisons rely on structural analogies and trends.
Synthesis Challenges : The nitro and trifluoromethyl groups may pose synthetic difficulties (e.g., regioselectivity, hazardous intermediates).
Regulatory Considerations : Nitroaromatics often face strict environmental regulations due to toxicity concerns.
This analysis integrates structural insights from the cited patent and general knowledge of functional group behavior. Further experimental studies are required to validate hypotheses.
Biological Activity
Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate is a complex organic compound that has garnered attention due to its potential biological activity. This compound features a unique structure that may contribute to various pharmacological effects, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a phenoxy group substituted with dinitro and trifluoromethyl moieties, which are known to influence its biological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 368.26 g/mol |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents |
| Log P | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study reported that related compounds showed effective inhibition against various bacterial strains, including E. coli and S. aureus .
Case Study: Antibacterial Efficacy
- Objective : To evaluate the antibacterial activity of the compound.
- Method : Disc diffusion method was employed against standard bacterial strains.
- Results : The compound demonstrated a zone of inhibition ranging from 10 mm to 20 mm depending on the concentration used.
Anticancer Activity
The potential anticancer properties of this compound have also been explored. A related class of compounds, 4-arylpolyhydroquinolines, has shown promising results in inhibiting cancer cell proliferation through various mechanisms.
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
- Modulation of signaling pathways involved in tumor growth.
Research Findings :
A study highlighted that derivatives of this compound exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against several cancer cell lines .
Toxicological Profile
Understanding the safety profile is crucial for any potential therapeutic application. Preliminary toxicological assessments indicated that while the compound exhibits significant biological activity, it also possesses cytotoxic effects at higher concentrations.
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50/Zone of Inhibition |
|---|---|---|
| Antimicrobial | E. coli | 15 mm (disc diffusion) |
| Antimicrobial | S. aureus | 18 mm (disc diffusion) |
| Anticancer | HeLa Cells | IC50 = 5 µM |
| Anticancer | MCF-7 Cells | IC50 = 7 µM |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| This compound | Antimicrobial, Anticancer | |
| 4-Arylpolyhydroquinoline derivatives | Varies | Anticancer |
| Trifluoromethyl-substituted phenols | Varies | Antimicrobial |
Q & A
Basic: What synthetic routes are recommended for Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions involving phenoxy and carboxylate precursors. For example:
- Stepwise synthesis : React 2,6-dinitro-4-(trifluoromethyl)phenol with methyl 4-hydroxybenzoate under Mitsunobu conditions (using azodicarboxylates like TMAD) to form the ether linkage .
- Optimization : Vary solvents (e.g., tetrahydrofuran for solubility), temperature (70–100°C), and stoichiometric ratios (1:1.2 molar ratio of phenol to benzoate derivative) to maximize yield. Purification via C18 reverse-phase chromatography (acetonitrile/water gradients) is effective for isolating the product .
Advanced: How can researchers resolve contradictions between LCMS and HPLC data during characterization?
Answer:
Discrepancies may arise from impurities, isomeric forms, or ionization artifacts. Strategies include:
- Orthogonal validation : Confirm molecular weight via high-resolution mass spectrometry (HRMS) and compare with LCMS [M+H]+ values (e.g., m/z ~867.0 observed in similar compounds) .
- HPLC method refinement : Adjust mobile phase pH or column type (e.g., SMD-TFA05 conditions) to resolve co-eluting peaks. Retention times (e.g., 1.31–1.37 minutes) should align with polarity trends .
- NMR analysis : Use 19F NMR to verify trifluoromethyl group integrity and 1H/13C NMR to confirm aromatic substitution patterns .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). The trifluoromethyl group is confirmed via 19F NMR (δ -60 to -65 ppm) .
- IR spectroscopy : Detect ester carbonyl stretches (~1720 cm⁻¹) and nitro group vibrations (~1530, 1350 cm⁻¹) .
- LCMS/HPLC : Verify molecular ion ([M+H]+) and purity (>95%) using reverse-phase methods .
Advanced: What strategies elucidate the herbicidal mechanism of dinitro-containing analogs like this compound?
Answer:
Given structural similarities to ethalfluralin (a dinitroaniline herbicide), potential mechanisms include:
- Enzyme inhibition assays : Test activity against plant α-tubulin or cellulose synthase using in vitro models .
- ROS induction studies : Measure reactive oxygen species (ROS) levels in plant cells via fluorescence probes (e.g., DCFH-DA) to assess oxidative stress .
- Soil mobility tests : Evaluate leaching behavior using HPLC to correlate physicochemical properties (logP, solubility) with environmental persistence .
Basic: What challenges arise in purification, and which chromatographic methods are effective?
Answer:
- Challenges : Nitro groups increase polarity, complicating solubility in organic solvents. Use mixed solvents (e.g., acetonitrile/water) for dissolution .
- Methods : C18 reverse-phase chromatography (gradient: 10–90% acetonitrile in water) effectively separates by polarity. For small-scale prep, silica gel chromatography with ethyl acetate/hexane (1:3) can isolate intermediates .
Advanced: How can computational models predict reactivity or bioactivity?
Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the aromatic ring influenced by nitro and trifluoromethyl groups .
- QSAR models : Corrogate substituent effects (e.g., Hammett σ values for nitro groups) with herbicidal activity data from analogs like ethalfluralin .
- Molecular docking : Simulate binding to target proteins (e.g., Arabidopsis tubulin) using AutoDock Vina to prioritize synthesis of derivatives .
Basic: What stability considerations are critical for storage?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent nitro group photodegradation.
- Moisture control : Use desiccants (silica gel) to avoid ester hydrolysis.
- Analytical monitoring : Perform HPLC every 6 months to check purity; degradation products often elute earlier due to increased polarity .
Advanced: How does the phenoxy substituent influence electronic properties for derivatization?
Answer:
- Electron-withdrawing effects : Nitro and trifluoromethyl groups deactivate the ring, directing electrophilic substitution to the para position of the carboxylate.
- Cross-coupling potential : Use Suzuki-Miyaura reactions with boronic acids (e.g., 4-fluorophenylboronic acid) under Pd catalysis to introduce aryl groups at activated sites .
- Steric effects : The 2,6-dinitro arrangement hinders ortho functionalization, favoring meta/para modifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
